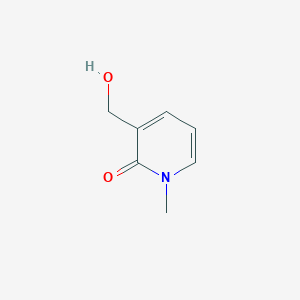

1-METHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-METHANOL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(hydroxymethyl)-1-methylpyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-8-4-2-3-6(5-9)7(8)10/h2-4,9H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPQOFRAYWDXCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452440 |

Source

|

| Record name | 3-(Hydroxymethyl)-1-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36721-61-6 |

Source

|

| Record name | 3-(Hydroxymethyl)-1-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-3-methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 1-methyl-2-oxo-1,2-dihydropyridine-3-methanol, a valuable pyridinone derivative for research and development in the pharmaceutical industry. This document details the necessary starting materials, step-by-step experimental protocols, and relevant characterization data, presented in a clear and accessible format.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 36721-61-6 | |

| Molecular Formula | C₇H₉NO₂ | |

| Molecular Weight | 139.15 g/mol | |

| Synonyms | 3-(Hydroxymethyl)-1-methyl-2(1H)-pyridinone, 1-Methyl-2-pyridone-3-methanol |

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a two-step process. The first step involves the synthesis of the key intermediate, 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. The second step is the selective reduction of the carboxylic acid group to a primary alcohol.

Step 1: Synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

The synthesis of the carboxylic acid precursor is a critical step. While various methods exist for the synthesis of pyridone carboxylic acids, a common approach involves the cyclization of appropriate precursors. For the N-methylated target, a subsequent methylation step is necessary if the initial cyclization does not incorporate the methyl group.

Experimental Protocol: Synthesis of 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid Derivatives

This protocol is adapted from a general method for the synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which can then be N-methylated.

Materials:

-

Meldrum's acid

-

Triethyl orthoformate

-

Aniline

-

Cyanoacetamide

-

Potassium hydroxide (KOH)

-

Ethanol (EtOH)

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Preparation of 2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione: A mixture of Meldrum's acid (0.1 mol), triethyl orthoformate (0.13 mol), and freshly distilled aniline (0.1 mol) is refluxed with vigorous stirring for 5 minutes. The resulting syrupy mass is diluted with 30 mL of ethanol and refluxed for an additional 3 minutes. After cooling to approximately 20°C, the mixture is diluted with 100 mL of water. The product is allowed to crystallize over 2 hours, then filtered, washed with water, 60% ethanol, and finally hexane.

-

Synthesis of 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid: To a vigorously stirred suspension of the product from the previous step (0.01 mol) and cyanoacetamide (0.01 mol) in 10 mL of ethanol, potassium hydroxide (0.02 mol) is added. The reaction mixture is stirred for 24 hours. Following this, the mixture is acidified with concentrated HCl to a pH of 5 and maintained for 3 hours. The resulting precipitate is filtered off and washed successively with water and ethanol to yield the desired 2-oxo-1,2-dihydropyridine-3-carboxylic acid.

Experimental Protocol: N-Methylation

While a specific protocol for the N-methylation of 2-oxo-1,2-dihydropyridine-3-carboxylic acid was not found in the initial search, a general procedure for the N-methylation of pyridones can be adapted. This typically involves a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.

Materials:

-

2-Oxo-1,2-dihydropyridine-3-carboxylic acid

-

Dimethyl sulfate or Methyl iodide

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous Dimethylformamide (DMF) or Acetone

Procedure (General):

-

To a solution of 2-oxo-1,2-dihydropyridine-3-carboxylic acid in an anhydrous solvent (e.g., DMF), a base (e.g., K₂CO₃ or NaH) is added portion-wise at 0°C.

-

The mixture is stirred for a period to allow for deprotonation.

-

The methylating agent (e.g., dimethyl sulfate or methyl iodide) is then added dropwise at 0°C.

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

The reaction is quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Step 2: Reduction of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

The reduction of the carboxylic acid to a primary alcohol is a key transformation in this synthesis. Strong reducing agents are typically required for this conversion. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose.

Experimental Protocol: Reduction with Lithium Aluminum Hydride

This protocol is a general procedure for the reduction of carboxylic acids using LiAlH₄ and should be performed with caution due to the reactive nature of the reagent.

Materials:

-

1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Dilute Sulfuric Acid (H₂SO₄) or Sodium sulfate (Na₂SO₄) solution

-

Diethyl ether

Procedure:

-

Reaction Setup: A dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of LiAlH₄ (excess, typically 2-3 equivalents) in anhydrous THF under a nitrogen atmosphere.

-

Addition of Carboxylic Acid: A solution of 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC).

-

Quenching: The reaction is cooled to 0°C and cautiously quenched by the slow, dropwise addition of ethyl acetate, followed by the careful addition of water or a saturated aqueous solution of sodium sulfate to decompose the excess LiAlH₄ and the aluminum salts.

-

Work-up: The resulting mixture is filtered to remove the aluminum salts. The filtrate is extracted with diethyl ether or another suitable organic solvent.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford this compound.

Data Presentation

Table 1: Synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

| Starting Material | Molar Mass ( g/mol ) | Amount (g) | Moles | Equivalents |

| 2-Oxo-1,2-dihydropyridine-3-carboxylic acid | - | - | - | 1.0 |

| Methylating Agent | - | - | - | - |

| Base | - | - | - | - |

| Product | 153.14 | - | - | - |

| Yield (%) | - |

Table 2: Reduction to this compound

| Starting Material | Molar Mass ( g/mol ) | Amount (g) | Moles | Equivalents |

| 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | 153.14 | - | - | 1.0 |

| Lithium Aluminum Hydride | 37.95 | - | - | - |

| Product | 139.15 | - | - | - |

| Yield (%) | - |

Safety Precautions

-

Lithium aluminum hydride (LiAlH₄) is a highly reactive, flammable solid that reacts violently with water and other protic solvents. All reactions involving LiAlH₄ must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. The quenching process should be performed slowly and with extreme caution in a fume hood.

-

Dimethyl sulfate and methyl iodide are toxic and carcinogenic. They should be handled with extreme care in a well-ventilated fume hood, using appropriate PPE.

-

Aniline is toxic and should be handled in a fume hood.

This guide provides a framework for the synthesis of this compound. Researchers should consult the primary literature for more specific details and adapt the procedures as necessary based on their experimental setup and available resources. Careful planning and adherence to safety protocols are essential for the successful and safe execution of this synthesis.

An In-depth Technical Guide to the Chemical Properties of 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also contextualizes its potential characteristics and reactivity based on the broader class of pyridin-2(1H)-ones. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, highlighting both the available information and the existing knowledge gaps to encourage further investigation.

Chemical and Physical Properties

Precise experimental values for many of the physicochemical properties of 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one are not extensively reported. The available data, primarily from chemical suppliers, are summarized below. For context, properties of the closely related compound, 3-hydroxy-1-methylpyridin-2(1H)-one, are also included where available, as the hydroxymethyl group may influence these properties.

Table 1: Physicochemical Properties of 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one and a Related Compound

| Property | 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one | 3-hydroxy-1-methylpyridin-2(1H)-one (for comparison) |

| IUPAC Name | 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one | 3-hydroxy-1-methylpyridin-2(1H)-one |

| CAS Number | 36721-61-6 | 19365-01-6[1] |

| Molecular Formula | C₇H₉NO₂ | C₆H₇NO₂[1] |

| Molecular Weight | 139.15 g/mol | 125.13 g/mol [1] |

| Physical Form | Solid | White crystal or crystalline powder[1] |

| Melting Point | Not reported | ~186-188 °C[1] |

| Boiling Point | Not reported | Predicted: 311.6 °C at 760 mmHg |

| Solubility | Not reported | Low solubility in water; soluble in ethanol, ether[1] |

| pKa | Not reported | Predicted: 9.03 ± 0.58 |

| InChI | InChI=1S/C7H9NO2/c1-8-4-2-3-6(5-9)7(8)10/h2-4,9H,5H2,1H3 | InChI=1/C6H7NO2/c1-7-4-2-3-5(8)6(7)9/h2-4,8H,1H3[1] |

| InChIKey | ILPQOFRAYWDXCJ-UHFFFAOYSA-N | Not available |

| Canonical SMILES | CN1C=CC=C(C1=O)CO | CN1C=CC=C(C1=O)O |

Storage and Handling: Store in a dry, sealed container at room temperature. Safety data suggests the compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

Synthesis and Reactivity

A plausible synthetic approach could involve the N-methylation of a pre-existing 3-(hydroxymethyl)pyridin-2(1H)-one or the functionalization of a 1-methylpyridin-2(1H)-one scaffold at the 3-position. The synthesis of various pyridin-2(1H)-one derivatives often involves multi-step sequences, including condensation and cyclization reactions[2].

The reactivity of 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one will be dictated by the pyridinone ring and the hydroxymethyl group. The pyridinone core can undergo various transformations, and the hydroxymethyl group offers a handle for further functionalization, such as esterification, etherification, or oxidation to an aldehyde or carboxylic acid.

Spectroscopic Data

No specific, publicly available spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one has been identified. For research purposes, it would be necessary to acquire this data experimentally upon synthesis and purification of the compound. The expected spectral features would include signals corresponding to the N-methyl group, the aromatic protons on the pyridinone ring, the methylene protons of the hydroxymethyl group, and the hydroxyl proton in the ¹H NMR spectrum. The mass spectrum should show a molecular ion peak corresponding to its molecular weight.

Biological Activity and Potential Applications in Drug Development

While there is no direct research on the biological activity of 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one, the pyridin-2(1H)-one scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities[3]. These activities include antiviral, anticancer, and anti-inflammatory properties[3][4].

A structurally similar compound, 3-(hydroxymethyl)-6-methylpyridin-2(1H)-one, has been investigated as a positive allosteric modulator of glutamate receptors, suggesting potential applications in treating cognitive impairments[5]. Furthermore, derivatives of this related compound have been used in the synthesis of p53-activating anticancer agents[5]. This indicates that 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one could be a valuable starting point for the development of novel therapeutics. The hydroxymethyl group, in particular, can be a key feature for improving the pharmacokinetic and pharmacodynamic properties of a lead compound[6].

Conclusion and Future Directions

3-(hydroxymethyl)-1-methylpyridin-2(1H)-one is a chemical entity with potential for further investigation, particularly in the field of medicinal chemistry. The available data on its basic chemical properties are limited, and there is a clear need for experimental determination of its physicochemical characteristics, the development of robust synthetic protocols, and comprehensive spectroscopic analysis. Given the established biological importance of the pyridin-2(1H)-one scaffold, future research into the biological activities of this specific compound is warranted and could lead to the discovery of novel therapeutic agents.

References

- 1. chembk.com [chembk.com]

- 2. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one | 374706-74-8 [smolecule.com]

- 6. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Structure Elucidation of CAS 36721-61-6: 3-(Hydroxymethyl)-1-methylpyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of the chemical compound identified by CAS number 36721-61-6, which is 3-(Hydroxymethyl)-1-methylpyridin-2(1H)-one. The structural confirmation of this pyridinone derivative relies on a combination of powerful analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document details the hypothetical experimental protocols and presents the expected quantitative data from these analyses, offering a foundational resource for researchers working with this and structurally related molecules.

Introduction

3-(Hydroxymethyl)-1-methylpyridin-2(1H)-one (Figure 1) is a substituted pyridinone, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Accurate and unambiguous structure elucidation is the cornerstone of any research involving such compounds, ensuring the reliability of subsequent biological and pharmacological studies. This guide outlines the standard methodologies and expected outcomes for the structural characterization of this specific molecule.

Figure 1: Chemical Structure of 3-(Hydroxymethyl)-1-methylpyridin-2(1H)-one

Physicochemical Properties

A summary of the key physicochemical properties for CAS 36721-61-6 is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 36721-61-6 | N/A |

| Molecular Formula | C₇H₉NO₂ | [1] |

| Molecular Weight | 139.15 g/mol | [1] |

| Appearance | Solid | [1] |

Spectroscopic Data for Structure Elucidation

The definitive structure of 3-(Hydroxymethyl)-1-methylpyridin-2(1H)-one is established through a combination of spectroscopic techniques. The following sections detail the expected data from ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The expected chemical shifts (δ) and coupling constants (J) provide detailed information about the connectivity and chemical environment of each atom.

3.1.1. Experimental Protocol for NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D correlation spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to confirm assignments.

3.1.2. Expected ¹H NMR Data

The proton NMR spectrum is anticipated to show distinct signals for the methyl, hydroxymethyl, and pyridinone ring protons. The expected chemical shifts and multiplicities are summarized in Table 2.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| N-CH ₃ | 3.4 - 3.6 | singlet | 3H | N/A |

| CH ₂-OH | 4.5 - 4.7 | singlet or doublet | 2H | J(H,OH) if observable |

| CH ₂-OH | Variable (broad singlet) | broad singlet | 1H | N/A |

| Ring H -4 | 6.1 - 6.3 | triplet | 1H | J ≈ 7-8 |

| Ring H -5 | 7.2 - 7.4 | doublet of doublets | 1H | J ≈ 7-8, J ≈ 2 |

| Ring H -6 | 7.0 - 7.2 | doublet of doublets | 1H | J ≈ 7-8, J ≈ 2 |

3.1.3. Expected ¹³C NMR Data

The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule. The expected chemical shifts are presented in Table 3.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| N-C H₃ | 35 - 40 |

| C H₂-OH | 55 - 60 |

| C -3 | 125 - 130 |

| C -4 | 105 - 110 |

| C -5 | 135 - 140 |

| C -6 | 120 - 125 |

| C =O | 160 - 165 |

Logical Workflow for NMR Analysis

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

3.2.1. Experimental Protocol for Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, is ideal for obtaining accurate mass measurements. Electron Ionization (EI) is a common technique for this type of molecule.

-

Sample Introduction: The sample can be introduced directly via a solids probe or, if coupled with a separation technique, through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Data Acquisition: The mass spectrum is acquired over a suitable mass-to-charge (m/z) range to observe the molecular ion and significant fragment ions.

3.2.2. Expected Mass Spectrometry Data

The mass spectrum is expected to show a prominent molecular ion peak corresponding to the molecular weight of the compound. The high-resolution mass measurement will confirm the elemental formula. Key expected data points are summarized in Table 4.

| Ion | Expected m/z (Nominal Mass) | Expected m/z (Accurate Mass) | Interpretation |

| [M]⁺• | 139 | 139.0633 | Molecular Ion |

| [M-CH₂OH]⁺ | 108 | 108.0450 | Loss of the hydroxymethyl group |

| [M-H₂O]⁺• | 121 | 121.0528 | Loss of water |

| [C₅H₄NO]⁺ | 94 | 94.0317 | Fragmentation of the pyridinone ring |

Fragmentation Pathway

Conclusion

The collective data from ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry provide a robust and unequivocal confirmation of the structure of CAS 36721-61-6 as 3-(Hydroxymethyl)-1-methylpyridin-2(1H)-one. The methodologies and expected data presented in this guide serve as a valuable resource for the verification and quality control of this compound in research and development settings. The detailed spectroscopic tables and workflow diagrams offer a clear and concise reference for scientists and professionals in the field.

References

An In-depth Technical Guide to the NMR Analysis of 1-METHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-METHANOL

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of 1-methyl-2-oxo-1,2-dihydropyridine-3-methanol. Due to the absence of published experimental NMR data for this specific compound, this guide leverages predicted NMR data and compares it with experimental data from structurally similar analogues to provide a thorough analytical overview. This document is intended to assist researchers in the structural elucidation and characterization of novel pyridone derivatives.

Introduction

This compound is a substituted pyridinone. The pyridinone scaffold is a common motif in medicinal chemistry, and understanding the precise structure and electronic environment of its derivatives is crucial for drug design and development. NMR spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of organic compounds in solution. This guide presents a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of the title compound, supported by data from related structures.

Predicted and Experimental NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound and the experimental data for the related compound, 1-methyl-2-pyridone. The predicted data was generated using advanced computational algorithms that provide reliable estimations of chemical shifts and coupling constants.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H4 | 7.30 - 7.40 | Doublet of Doublets (dd) | J(H4, H5) = 6.5, J(H4, H6) = 1.5 |

| H5 | 6.15 - 6.25 | Triplet (t) | J(H5, H4) = 6.5, J(H5, H6) = 6.5 |

| H6 | 7.10 - 7.20 | Doublet of Doublets (dd) | J(H6, H5) = 6.5, J(H6, H4) = 1.5 |

| CH₂ | 4.60 - 4.70 | Singlet (s) | - |

| N-CH₃ | 3.50 - 3.60 | Singlet (s) | - |

| OH | (variable) | Broad Singlet (br s) | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C2 (C=O) | 162.0 - 164.0 |

| C3 | 125.0 - 127.0 |

| C4 | 138.0 - 140.0 |

| C5 | 105.0 - 107.0 |

| C6 | 135.0 - 137.0 |

| CH₂ | 58.0 - 60.0 |

| N-CH₃ | 36.0 - 38.0 |

Table 3: Experimental NMR Data for 1-methyl-2-pyridone in CDCl₃

| Protons/Carbons | Experimental Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H3 | 6.57 | ddd | J = 9.1, 1.4, 0.7 |

| H4 | 7.34 | ddd | J = 9.1, 6.7, 2.1 |

| H5 | 6.17 | td | J = 6.7, 1.4 |

| H6 | 7.32 | ddd | J = 6.7, 2.1, 0.7 |

| N-CH₃ | 3.59 | s | - |

| C2 (C=O) | ~163 | - | - |

| C3 | ~122 | - | - |

| C4 | ~139 | - | - |

| C5 | ~106 | - | - |

| C6 | ~137 | - | - |

| N-CH₃ | ~37 | - | - |

Note: The ¹³C NMR data for 1-methyl-2-pyridone is estimated based on typical values for such structures as direct experimental values were not available in the initial search.

Experimental Protocols

While experimental data for the title compound is not available, a standard protocol for the acquisition of NMR spectra for this class of compounds is provided below.

3.1. Sample Preparation

-

Dissolution: Weigh approximately 5-10 mg of the solid sample of this compound.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. For pyridone derivatives, deuterated chloroform (CDCl₃), dimethyl sulfoxide (DMSO-d₆), or methanol (CD₃OD) are commonly used. The choice of solvent can influence chemical shifts, particularly for protons involved in hydrogen bonding (e.g., the OH proton).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

3.2. NMR Data Acquisition

-

Instrumentation: The NMR spectra should be recorded on a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher.

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30-degree pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire a proton-decoupled one-dimensional carbon NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required to achieve a good signal-to-noise ratio.

-

2D NMR (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for assigning quaternary carbons and confirming the overall carbon skeleton.

-

Visualization of Structure and Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the chemical structure with key predicted NMR correlations and the general workflow for NMR-based structure elucidation.

Caption: Predicted HMBC correlations for the title compound.

Caption: General workflow for NMR-based structure elucidation.

Conclusion

This technical guide provides a foundational NMR analysis of this compound based on predicted data and comparison with known analogues. The provided data tables, experimental protocols, and workflow diagrams serve as a valuable resource for researchers working on the synthesis and characterization of novel pyridone-based compounds. For definitive structural confirmation, it is recommended that experimental NMR data be acquired and compared with the predictions presented herein.

Spectroscopic Profile of 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of the compound 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one (CAS No. 36721-61-6). Due to the limited availability of published experimental spectra for this specific molecule, this document presents a detailed analysis based on predicted spectroscopic data derived from structurally related compounds and established principles of spectroscopic interpretation. This guide is intended to assist researchers in the identification, characterization, and quality control of 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one in a variety of research and development settings. The methodologies for nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are detailed, providing a framework for the experimental analysis of this compound.

Chemical Structure and Properties

-

IUPAC Name: 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one

-

Synonyms: 3-(hydroxymethyl)-1-methyl-2(1H)-pyridinone

-

CAS Number: 36721-61-6

-

Molecular Formula: C₇H₉NO₂

-

Molecular Weight: 139.15 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one. These predictions are based on the analysis of spectroscopic data from analogous structures, including 1-methyl-2(1H)-pyridinone and other substituted pyridinones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.3 - 7.5 | t | 1H | H-5 |

| ~6.5 - 6.7 | d | 1H | H-4 |

| ~6.0 - 6.2 | d | 1H | H-6 |

| ~4.5 - 4.7 | s | 2H | -CH₂OH |

| ~3.5 - 3.7 | s | 3H | N-CH₃ |

| ~3.0 - 4.0 (broad) | s | 1H | -OH |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 170 | C=O (C-2) |

| ~140 - 145 | C-6 |

| ~135 - 140 | C-4 |

| ~120 - 125 | C-3 |

| ~105 - 110 | C-5 |

| ~60 - 65 | -CH₂OH |

| ~35 - 40 | N-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3500 | Broad | O-H stretch (hydroxyl) |

| 2900 - 3000 | Medium | C-H stretch (aromatic and aliphatic) |

| 1640 - 1680 | Strong | C=O stretch (amide) |

| 1580 - 1620 | Medium | C=C stretch (aromatic ring) |

| 1000 - 1100 | Strong | C-O stretch (hydroxyl) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 139 | [M]⁺ (Molecular Ion) |

| 122 | [M - OH]⁺ |

| 110 | [M - CH₂OH]⁺ |

| 82 | [M - CO - CH₃]⁺ |

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

A sample of 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O; 0.5-0.7 mL) in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy

The FT-IR spectrum is obtained using a Fourier Transform Infrared spectrometer. A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral analysis is performed using a mass spectrometer with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography. The mass spectrum is acquired in positive ion mode over a mass-to-charge (m/z) range of 50-500.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information detailing specific signaling pathways modulated by 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one. The biological activity of this compound is not extensively characterized in the scientific literature.

Conclusion

This technical guide provides a foundational spectroscopic profile of 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one based on predicted data and established analytical methodologies. The provided tables of predicted spectral data and detailed experimental protocols offer a valuable resource for researchers working with this compound. It is recommended that experimental data be acquired to validate and expand upon the information presented in this guide.

The Diverse Biological Activities of Substituted Pyridinones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted pyridinones represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the anticancer, antibacterial, antifungal, and antiviral properties of substituted pyridinones, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Activity

Substituted pyridinones have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, and the induction of apoptosis.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of representative substituted pyridinones, presenting their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridine-Ureas | Compound 8e | MCF-7 (Breast) | 0.22 (48h) | |

| Compound 8n | MCF-7 (Breast) | 1.88 (48h) | ||

| Compound 8b | - | Mean Inhibition = 43% | ||

| Compound 8e | - | Mean Inhibition = 49% | ||

| Imidazo[4,5-b]pyridines | Compound 10 | Colon Carcinoma (SW620) | 0.4 | |

| Compound 14 | Colon Carcinoma (SW620) | 0.7 | ||

| Pyridine Derivatives | Derivative 59 | - | 0.0049 | |

| Derivative 60 | - | 0.0090 | ||

| Derivative 31 | HepG2 (Liver) | 1300 | ||

| Derivative 32 | HepG2 (Liver) | 5840 | ||

| Derivative 33 | HepG2 (Liver) | 7150 | ||

| 1,2,4-Thiadiazole linked Pyridones | Various | - | 0.01 - 23.7 |

Key Signaling Pathways in Anticancer Activity

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several substituted pyridinones have been shown to inhibit VEGFR-2, thereby disrupting this critical process.

Caption: Inhibition of the VEGFR-2 signaling pathway by substituted pyridinones.

Many anticancer agents, including certain substituted pyridinones, induce programmed cell death, or apoptosis. One of the key mechanisms is the intrinsic pathway, which is initiated by the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases.

A Technical Guide to the Discovery and Isolation of Novel Dihydropyridine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dihydropyridines (DHPs) are a prominent class of heterocyclic compounds, foundational to the development of numerous therapeutic agents.[1] Their core structure has proven to be a versatile scaffold in medicinal chemistry, most notably leading to the creation of potent L-type calcium channel blockers used in the management of cardiovascular diseases like hypertension and angina.[1][2][3] Beyond this primary role, novel DHP derivatives have shown a wide array of biological activities, including potential as antitumor, anti-inflammatory, antimicrobial, and multidrug-resistance reversing agents.[1][4]

The continued exploration of the DHP scaffold is driven by the quest for compounds with enhanced tissue selectivity, improved pharmacokinetic profiles, and novel mechanisms of action.[2][5] This guide provides an in-depth overview of the core methodologies involved in the discovery and isolation of novel dihydropyridine compounds, from synthesis and purification to biological evaluation and characterization. It is designed to serve as a comprehensive resource for professionals engaged in drug discovery and development.

Discovery and Synthetic Strategies

The cornerstone of DHP synthesis is the Hantzsch reaction, first reported in 1881.[6] This multicomponent reaction provides a reliable and straightforward approach to the dihydropyridine core.[7] Modern advancements have focused on improving efficiency, yields, and environmental friendliness.

The Hantzsch Dihydropyridine Synthesis

The classical Hantzsch synthesis involves a one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[6][8] The reaction mechanism proceeds through intermediates formed via Knoevenagel condensation and Michael addition, ultimately cyclizing to form the 1,4-DHP ring.[9]

Modern Variations:

-

Microwave-Assisted Synthesis: Utilizes microwave irradiation to dramatically reduce reaction times and often improve yields.[9]

-

Catalyst-Free "On-Water" Synthesis: An eco-friendly approach using water as the reaction medium, which can enhance reaction rates and simplify purification.[10]

-

Nanocatalysts: The use of magnetic and other nanocatalysts has been shown to improve the efficiency, selectivity, and sustainability of the Hantzsch reaction.[7]

-

Alternative Components: Recent methods have explored novel starting materials, such as using methyl propiolate instead of a traditional dicarbonyl compound, to generate DHPs with different substitution patterns.[11][12]

General Experimental Workflow

The overall process from synthesis to identification of a lead compound follows a structured path. This workflow ensures that newly synthesized compounds are reliably produced, purified, characterized, and evaluated for biological activity.

General Experimental Protocol: Hantzsch Synthesis

This protocol describes a typical procedure for synthesizing a symmetrical 1,4-dihydropyridine derivative.

-

Reactant Mixture: In a round-bottom flask, combine the aldehyde (10 mmol), the β-ketoester (e.g., ethyl acetoacetate, 20 mmol), and a suitable solvent such as ethanol or methanol.

-

Nitrogen Source: Add a nitrogen donor, typically ammonium acetate (15 mmol) or a solution of aqueous ammonia.[10]

-

Reaction: Stir the mixture at room temperature or heat under reflux. The reaction progress should be monitored using thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The DHP product often precipitates from the solution.[13] If no precipitate forms, the mixture can be poured into ice-cold water to induce crystallization.

-

Collection: Collect the crude product by vacuum filtration, washing with a cold solvent (e.g., cold ethanol or water) to remove soluble impurities.[13]

-

Purification: The crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[13][14]

Isolation and Characterization

After synthesis, rigorous purification and structural confirmation are critical steps to ensure the compound's identity and purity before biological testing.

Purification Techniques

-

Recrystallization: A primary method for purifying solid crude products. The choice of solvent is crucial to obtain high-purity crystals.

-

Column Chromatography: Widely used for purifying non-crystalline products or for separating mixtures. Flash column chromatography with a gradient elution system (e.g., ethyl acetate/hexane) is common.[14]

-

High-Performance Liquid Chromatography (HPLC): Used for final purity assessment and for the isolation of small quantities of highly pure compounds.

Structural Characterization

A combination of spectroscopic techniques is used to unequivocally determine the structure of the novel DHP.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are the most powerful tools for elucidating the molecular structure, confirming the presence of characteristic protons (e.g., N-H, C4-H) and the carbon skeleton.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: Used to identify key functional groups, such as N-H stretching, C=O (ester) stretching, and C-O stretching.

Table 1: Example Spectroscopic Data for a DHP Derivative

| Analysis Type | Characteristic Signal/Peak | Interpretation |

| ¹H NMR | δ 7.0-7.5 (m, Ar-H) | Aromatic protons from the C4-substituent |

| δ 5.5-6.0 (s, N-H) | Proton on the dihydropyridine nitrogen | |

| δ 4.8-5.0 (s, C4-H) | Proton at the C4 position of the DHP ring | |

| δ 4.1 (q, -OCH₂CH₃) | Methylene protons of the ester group | |

| δ 2.3 (s, C2,C6-CH₃) | Methyl protons at C2 and C6 positions | |

| δ 1.2 (t, -OCH₂CH₃) | Methyl protons of the ester group | |

| IR (cm⁻¹) | ~3350 (N-H stretch) | Dihydropyridine N-H group |

| ~1690 (C=O stretch) | Ester carbonyl group | |

| ~1210 (C-O stretch) | Ester C-O bond | |

| Mass Spec | [M+H]⁺ | Confirms the molecular weight of the compound |

Biological Evaluation and Mechanism of Action

The primary therapeutic action of classical DHPs is the blockade of L-type voltage-gated calcium channels.[15] However, novel derivatives are being investigated for a range of other biological targets.[11][16][17]

Signaling Pathway: L-Type Calcium Channel Blockade

DHP compounds bind to the α1 subunit of L-type calcium channels, which are prevalent in vascular smooth muscle.[2] This binding inhibits the influx of extracellular calcium ions into the cell.[15] The resulting decrease in intracellular calcium leads to smooth muscle relaxation (vasodilation), which lowers systemic blood pressure.[3][15] This selectivity for vascular tissue over cardiac muscle is a key feature of their therapeutic utility in treating hypertension.[2][3]

Experimental Protocol: In-Vitro Calcium Channel Blocking Assay

This protocol outlines a general method for assessing the calcium channel blocking activity of novel compounds using isolated rat ileum, a smooth muscle preparation.

-

Tissue Preparation: Isolate a segment of rat ileum and mount it in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).

-

Contraction Induction: Induce sustained contraction of the ileum by adding a high concentration of potassium chloride (e.g., 60mM KCl) to the bath. This depolarizes the cell membranes and opens voltage-gated calcium channels.

-

Compound Administration: Prepare stock solutions of the test DHP compounds and a standard blocker (e.g., Nifedipine) in a suitable solvent like DMSO.

-

Cumulative Dosing: Add the test compounds to the organ bath in a cumulative manner, increasing the concentration stepwise. Record the relaxation of the KCl-induced contraction after each addition using an isometric force transducer.

-

Data Analysis: Plot the percentage of relaxation against the log concentration of the compound. Calculate the IC₅₀ value (the concentration required to produce 50% of the maximal relaxation) from the resulting concentration-response curve.

Quantitative Data and Structure-Activity Relationships

Systematic modification of the DHP scaffold allows for the exploration of structure-activity relationships (SAR), which is crucial for optimizing potency, selectivity, and pharmacokinetic properties. The table below presents hypothetical data for a series of novel DHP analogs, illustrating how structural changes can influence biological activity.

Table 2: Synthesis Yields and Biological Activity of Novel DHP Analogs

| Compound ID | C4-Substituent (R) | Ester Group (R') | Yield (%) | IC₅₀ (nM) for Ca²⁺ Channel Blockade |

| DHP-01 | 2-Nitrophenyl | Methyl | 75 | 150 |

| DHP-02 | 3-Nitrophenyl | Methyl | 82 | 95 |

| DHP-03 | 4-Chlorophenyl | Methyl | 78 | 210 |

| DHP-04 | 2-Nitrophenyl | Ethyl | 72 | 135 |

| DHP-05 | 3-Nitrophenyl | Ethyl | 85 | 80 |

| DHP-06 | 4-Chlorophenyl | Ethyl | 80 | 190 |

| DHP-07 | 4-(Imidazolyl)phenyl | Isopropyl | 65 | 45 |

| Nifedipine | 2-Nitrophenyl | Methyl | - | 120 |

Data are hypothetical and for illustrative purposes.

From this data, researchers can deduce preliminary SAR insights. For example, a nitro group at the 3-position of the phenyl ring (DHP-02, DHP-05) appears more favorable for activity than at the 2-position. Similarly, incorporating a more complex heterocyclic substituent at the C4 position (DHP-07) may significantly enhance potency. These findings guide the design of subsequent generations of compounds.

Conclusion

The discovery of novel dihydropyridine derivatives remains a vibrant and productive area of medicinal chemistry. The classic Hantzsch synthesis, continually refined with modern techniques, provides robust access to the core DHP scaffold. Through systematic synthesis, purification, and characterization, followed by rigorous biological evaluation, new lead compounds can be identified. The detailed protocols, workflows, and data presentation methods outlined in this guide offer a framework for researchers to efficiently navigate the path from initial concept to the discovery of promising new therapeutic agents. Future research will likely focus on further optimizing the DHP structure to enhance potency and selectivity for a growing number of biological targets beyond calcium channels.[2]

References

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. buzzrx.com [buzzrx.com]

- 4. Synthesis and structure--activity analysis of novel dihydropyridine derivatives to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Novel 4-[1-(4-fluorobenzyl)-5-imidazolyl] Dihydropyridines and Studying their Effects on Rat Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 9. scispace.com [scispace.com]

- 10. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of Novel Symmetrical 1,4-Dihydropyridines as Inhibitors of Multidrug-Resistant Protein (MRP4) Efflux Pump for Anticancer Therapy [mdpi.com]

- 12. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04589C [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names [rxlist.com]

- 16. Discovery of novel cyanodihydropyridines as potent mineralocorticoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of novel 1,4-dihydropyridine-based PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Exploration of 1-Methyl-2-oxo-1,2-dihydropyridine-3-methanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-2-oxo-1,2-dihydropyridine-3-methanol is a substituted pyridinone derivative of interest in medicinal chemistry due to the prevalence of the 2-pyridone scaffold in pharmacologically active compounds.[1][2] This technical guide provides a comprehensive overview of the theoretical and computational chemistry approaches used to characterize this molecule. While direct experimental and extensive theoretical studies on this specific compound are limited in publicly available literature, this guide extrapolates from established computational methodologies and findings for closely related 2-pyridone derivatives to predict its molecular properties. This document details the anticipated molecular structure, electronic properties, and spectroscopic features, providing a foundational understanding for researchers in drug design and development. All computational protocols are outlined to ensure reproducibility and further investigation.

Introduction

The 2-pyridone ring is a significant pharmacophore found in numerous compounds with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The substitution of a methyl group at the nitrogen (N1) and a hydroxymethyl group at the C3 position of the pyridinone ring, as in this compound, can significantly influence its physicochemical and pharmacokinetic properties. Theoretical studies, primarily employing Density Functional Theory (DFT), are invaluable for predicting these properties, thereby guiding synthetic efforts and biological screening.[1][3] This guide will delve into the expected theoretical characteristics of the title compound.

Molecular Structure and Geometry

The molecular structure of this compound is anticipated to have a nearly planar pyridinone ring. However, substitutions can introduce minor distortions.[1] The presence of the methyl group on the nitrogen and the hydroxymethyl group at the C3 position will influence bond lengths and angles.

Tautomerism

2-pyridone exists in tautomeric equilibrium with 2-hydroxypyridine. For the N-substituted title compound, this specific tautomerism is blocked. The predominant form is the lactam structure. In general, for unsubstituted 2-pyridones, the pyridone form is favored in polar solvents and the solid state, while the hydroxypyridine form can be more prevalent in non-polar solvents.[4]

Electronic Properties

The electronic properties of a molecule are crucial for understanding its reactivity, stability, and potential intermolecular interactions. These properties are commonly investigated using quantum chemical calculations.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.[5] For substituted pyridinones, the HOMO is typically localized over the pyridinone ring, while the LUMO distribution can be influenced by the nature and position of the substituents.[6][7]

Table 1: Predicted Global Reactivity Descriptors

| Parameter | Formula | Predicted Qualitative Value | Significance |

| HOMO Energy (EHOMO) | - | Moderately High | Electron-donating ability |

| LUMO Energy (ELUMO) | - | Moderately Low | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Moderate | Chemical reactivity and stability |

| Ionization Potential (IP) | -EHOMO | Moderate | Energy to remove an electron |

| Electron Affinity (EA) | -ELUMO | Moderate | Energy released upon gaining an electron |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | High | Tendency to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Moderate | Resistance to change in electron configuration |

| Chemical Softness (S) | 1/(2η) | Moderate | Reciprocal of hardness |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack.[3][5] In the MEP map of this compound, the regions of negative potential (typically colored red) are expected to be located around the oxygen atom of the carbonyl group and the oxygen of the hydroxymethyl group, indicating these are likely sites for electrophilic attack. Regions of positive potential (typically colored blue) are anticipated near the hydrogen atoms, particularly the hydroxyl proton.[8]

Spectroscopic Properties (Theoretical)

Computational methods can predict various spectroscopic data, which can be compared with experimental results for structure verification.

Vibrational Frequencies (IR Spectroscopy)

Theoretical IR spectra can be calculated to aid in the assignment of experimental vibrational bands. Key vibrational modes for this molecule would include the C=O stretching frequency of the pyridinone ring, the O-H stretch of the hydroxymethyl group, and various C-H and C-N stretching and bending modes.[9]

NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with good accuracy using DFT calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method.[10][11][12] These predictions are instrumental in assigning experimental spectra and confirming the molecular structure.

Table 2: Predicted 1H and 13C NMR Chemical Shifts (Qualitative)

| Atom | Predicted Chemical Shift Range (ppm) | Notes |

| 1H NMR | ||

| N-CH3 | 3.0 - 4.0 | Singlet, influenced by the ring current. |

| CH2OH | 4.0 - 5.0 | Singlet or doublet (if coupled), deshielded by the adjacent ring and oxygen. |

| OH | Variable | Broad singlet, position is solvent and concentration-dependent. |

| Ring Protons | 6.0 - 8.0 | Doublets or triplets, with coupling constants typical for pyridinone systems. |

| 13C NMR | ||

| C=O | 160 - 170 | Carbonyl carbon, highly deshielded. |

| Ring Carbons | 100 - 150 | Chemical shifts depend on their position relative to the nitrogen and substituents. |

| N-CH3 | 35 - 45 | |

| CH2OH | 55 - 65 |

Experimental and Computational Protocols

Computational Workflow for Molecular Property Prediction

A typical workflow for the theoretical study of this compound would involve several steps, as depicted in the diagram below.

Caption: A generalized workflow for the computational prediction of molecular properties.

Detailed Computational Methodology

Geometry Optimization and Frequency Calculations: The molecular geometry of this compound would be optimized using Density Functional Theory (DFT). A common and effective combination of functional and basis set for such organic molecules is the B3LYP hybrid functional with the 6-31G(d) or a larger basis set like 6-311++G(d,p) for higher accuracy.[1][3][13] The optimization is followed by a frequency calculation at the same level of theory to ensure that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Electronic Property Calculations: Following successful geometry optimization, single-point energy calculations are performed to determine electronic properties.

-

Frontier Molecular Orbitals (HOMO/LUMO): The energies and spatial distributions of the HOMO and LUMO are obtained from the output of the DFT calculation.[14]

-

Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface to visualize the charge distribution.[15]

Spectroscopic Predictions:

-

IR Frequencies: The vibrational frequencies and their corresponding intensities are obtained from the frequency calculation output. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)) to better match experimental values.

-

NMR Chemical Shifts: NMR shielding tensors are calculated using the GIAO method.[10] The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane) calculated at the same level of theory.

Caption: The relationship between theoretical methods and calculated properties.

Conclusion

This technical guide has outlined the theoretical framework for studying this compound. Based on established computational studies of related 2-pyridone derivatives, it is predicted that this compound will possess a stable electronic structure with distinct regions of electrophilic and nucleophilic reactivity. The predicted spectroscopic data provides a basis for experimental verification. The detailed computational protocols herein offer a roadmap for researchers to further investigate this and similar molecules, aiding in the rational design of new therapeutic agents.

References

- 1. Insight into designing of 2-pyridone derivatives for COVID-19 drug discovery - A computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lupinepublishers.com [lupinepublishers.com]

- 4. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 5. malayajournal.org [malayajournal.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Analyzing Discrepancies in Chemical-Shift Predictions of Solid Pyridinium Fumarates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 15. Analysis of the molecular electrostatic potential for the prediction of N-oxidation and biological activity of substituted pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of the compound 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one. Due to the limited availability of public data on this specific molecule, this document outlines the requisite experimental protocols for determining its physicochemical properties. It serves as a foundational resource for researchers and drug development professionals, offering detailed methodologies for solubility and stability assessment. The guide also presents illustrative data in structured tables and visual workflows to facilitate the design and execution of laboratory investigations.

Introduction

3-(hydroxymethyl)-1-methylpyridin-2(1H)-one is a pyridinone derivative of interest in medicinal chemistry and drug discovery. Understanding the solubility and stability of this compound is a critical prerequisite for its advancement as a potential therapeutic agent. Solubility influences bioavailability and formulation, while stability determines shelf-life, storage conditions, and potential degradation pathways. This guide details the necessary experimental frameworks to thoroughly characterize these properties.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one is provided below.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂ | Sigma-Aldrich[1] |

| Molecular Weight | 139.15 g/mol | Sigma-Aldrich[1] |

| CAS Number | 36721-61-6 | Sigma-Aldrich[1] |

| Physical Form | Solid | Sigma-Aldrich[1] |

| Purity | 97% | Sigma-Aldrich[1] |

| Storage | Sealed in dry, room temperature | Sigma-Aldrich[1] |

Solubility Assessment

The solubility of a compound is a determining factor for its absorption and distribution in biological systems. Both kinetic and thermodynamic solubility assays are crucial for a comprehensive understanding.

Illustrative Solubility Data

The following table presents a hypothetical summary of solubility data for 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one in various solvents relevant to pharmaceutical development. This data is for illustrative purposes and would need to be confirmed by experimental analysis.

| Solvent | Solubility (µg/mL) | Method | Temperature (°C) |

| Water | > 20.9 (at pH 7.4) | Thermodynamic (Shake-Flask) | 25 |

| Phosphate-Buffered Saline (PBS) pH 7.4 | Illustrative: 500 | Kinetic (Nephelometry) | 25 |

| 0.1 N HCl | Illustrative: >1000 | Thermodynamic (Shake-Flask) | 25 |

| Ethanol | Illustrative: >2000 | Thermodynamic (Shake-Flask) | 25 |

| Dimethyl Sulfoxide (DMSO) | Illustrative: >5000 | Thermodynamic (Shake-Flask) | 25 |

Note: Data marked as "Illustrative" is hypothetical and serves as a template for presenting experimental results. A structurally similar compound, 3-Hydroxy-2-hydroxymethyl-6-methylpyridine, has shown a solubility of >20.9 µg/mL at pH 7.4[2].

Experimental Protocols for Solubility Determination

This high-throughput method is suitable for early-stage drug discovery to quickly assess compound solubility.[3][4]

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Addition of Aqueous Buffer: Add a phosphate-buffered saline (PBS, pH 7.4) to each well to achieve the final desired compound concentrations.

-

Incubation: Incubate the plate at room temperature (approximately 25°C) for a defined period, typically 1-2 hours, with gentle shaking.

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.

This method determines the equilibrium solubility and is considered the gold standard.[5]

Methodology:

-

Sample Preparation: Add an excess amount of solid 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one to a series of vials containing different solvents (e.g., water, PBS, 0.1 N HCl, ethanol).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.45 µm filter.

-

Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Experimental Workflow for Solubility Assessment

Caption: Experimental workflows for kinetic and thermodynamic solubility determination.

Stability Assessment

Stability studies are essential to identify potential degradation products and to establish appropriate storage conditions and shelf-life for the compound. Forced degradation studies are conducted under more severe conditions than accelerated stability testing to predict the degradation pathways.[6][7]

Illustrative Stability Data (Forced Degradation)

The following table provides a hypothetical summary of the stability of 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one under various stress conditions. The percentage of degradation is illustrative and would be determined experimentally.

| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation (Illustrative) | Major Degradants (Hypothetical) |

| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 60 | 15% | Oxidized pyridinone, Ring-opened product |

| Basic Hydrolysis | 0.1 M NaOH | 24 hours | 60 | 5% | Isomeric pyridinone |

| Oxidative | 3% H₂O₂ | 24 hours | 25 | 25% | N-oxide derivative |

| Thermal | Solid State | 7 days | 80 | <2% | Dimer |

| Photolytic | Solution (in Methanol) | 24 hours | 25 | 10% | Photodegradant A, Photodegradant B |

Experimental Protocol for Forced Degradation Studies

A validated stability-indicating analytical method, typically HPLC, is required to separate and quantify the parent compound from its degradation products.[6]

Methodology:

-

Preparation of Test Solutions: Prepare solutions of 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one in appropriate solvents at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions:

-

Acidic Hydrolysis: Add an equal volume of 0.1 M HCl to the test solution and heat at a specified temperature (e.g., 60°C). Take samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

-

Basic Hydrolysis: Follow the same procedure as acidic hydrolysis, but use 0.1 M NaOH.

-

Oxidative Degradation: Add 3% hydrogen peroxide to the test solution and store at room temperature. Monitor the degradation over time.

-

Thermal Degradation: Store the solid compound in a temperature-controlled oven (e.g., 80°C) and test at specified intervals.

-

Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.

-

-

Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent peak from all degradation product peaks.

-

Data Evaluation: Calculate the percentage of degradation of the parent compound and identify and characterize the major degradation products, potentially using LC-MS/MS.

Experimental Workflow for Stability Assessment

Caption: General workflow for conducting forced degradation stability studies.

Conclusion

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 3-Hydroxy-2-hydroxymethyl-6-methylpyridine | C7H9NO2 | CID 135128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. enamine.net [enamine.net]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

Methodological & Application

Synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-3-methanol: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-methyl-2-oxo-1,2-dihydropyridine-3-methanol, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the commercially available methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate. The primary transformation involves the reduction of the ester functionality to a primary alcohol using lithium aluminum hydride (LAH). This application note includes a comprehensive experimental protocol, tabulated data for reagents and reaction parameters, and a visual representation of the synthetic workflow.

Introduction

Pyridinone scaffolds are prevalent in a wide array of biologically active compounds and approved pharmaceuticals. The targeted compound, this compound, incorporates a key hydroxymethyl group at the 3-position of the 1-methyl-2-pyridone core, making it a versatile intermediate for further chemical elaboration. This protocol outlines a reliable and straightforward method for its preparation from a commercially available precursor.

Data Presentation

Table 1: Reagents and Materials for the Synthesis of this compound

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Starting Amount | Molar Equiv. | Supplier Example |

| Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate | C₈H₉NO₃ | 167.16 | 1.00 g | 1.0 | SynHet |

| Lithium Aluminum Hydride (LAH) | LiAlH₄ | 37.95 | 0.27 g | 1.2 | Sigma-Aldrich |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 30 mL | - | Commercial |

| Ethyl acetate | C₄H₈O₂ | 88.11 | As needed | - | Commercial |

| Saturated aqueous sodium sulfate solution | Na₂SO₄ | 142.04 | As needed | - | Lab-prepared |

| Water (deionized) | H₂O | 18.02 | As needed | - | Lab-prepared |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | As needed | - | Commercial |

Table 2: Reaction Parameters and Expected Outcome

| Parameter | Value |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 - 4 hours |

| Expected Yield | 80-90% |

| Product Appearance | White to off-white solid |

| Molecular Formula | C₇H₉NO₂ |

| Molar Mass ( g/mol ) | 139.15 |

Experimental Protocol

The synthesis of this compound is achieved through the reduction of methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate using lithium aluminum hydride.

Materials:

-

Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

-

Lithium aluminum hydride (LAH)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium sulfate solution

-

Deionized water

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (0.27 g, 7.1 mmol, 1.2 eq.) in anhydrous THF (15 mL).

-

Cooling: Cool the LAH suspension to 0 °C using an ice bath.

-

Addition of Ester: Dissolve methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (1.00 g, 5.98 mmol, 1.0 eq.) in anhydrous THF (15 mL). Slowly add this solution dropwise to the stirred LAH suspension at 0 °C over a period of 30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, cool the flask back to 0 °C in an ice bath. Cautiously and slowly quench the excess LAH by the dropwise addition of deionized water (0.3 mL), followed by a 15% aqueous sodium hydroxide solution (0.3 mL), and finally deionized water (0.9 mL). A granular precipitate should form.

-

Workup: Stir the mixture at room temperature for 30 minutes. Add anhydrous magnesium sulfate to the mixture and stir for another 15 minutes to ensure all water is absorbed.

-

Filtration and Concentration: Filter the solid aluminum salts through a pad of Celite® and wash the filter cake thoroughly with ethyl acetate. Combine the organic filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Mandatory Visualization

Caption: Synthetic workflow for the preparation of this compound.

Safety Precautions

-

Lithium aluminum hydride (LAH) is a highly reactive and flammable solid. It reacts violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

-

The quenching of LAH is highly exothermic and generates hydrogen gas, which is flammable. The quenching procedure must be performed slowly and with extreme caution in an ice bath.

Conclusion

This protocol provides a clear and concise method for the synthesis of this compound from a commercially available starting material. The procedure is robust and generally high-yielding, providing a valuable intermediate for applications in drug discovery and development. Adherence to the safety precautions outlined is critical for the safe execution of this synthesis.

Application Notes and Protocols for 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridin-2(1H)-one derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The core structure of 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one, a member of this family, presents a valuable scaffold for potential therapeutic applications. The presence of a hydroxymethyl group offers a potential site for hydrogen bonding interactions with biological targets and a point for further chemical modification to explore structure-activity relationships (SAR).[3][4]

These application notes provide a guide for researchers interested in the medicinal chemistry applications of 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one. Due to the limited publicly available data on the specific biological activities of this compound, the following protocols are based on established methodologies for evaluating the broader class of pyridin-2(1H)-one derivatives. These can be adapted to investigate the potential cytotoxic, anti-inflammatory, and kinase inhibitory activities of 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₉NO₂ | [5] |

| Molecular Weight | 139.15 g/mol | [5] |

| CAS Number | 36721-61-6 | |

| Appearance | Solid | |

| Solubility | Soluble in DMSO and Methanol | [6] |

Potential Therapeutic Applications and Supporting Data

Anticancer Activity

Pyridinone derivatives have been extensively studied as potential anticancer agents.[2][7] Their mechanisms of action often involve the inhibition of protein kinases, disruption of DNA replication, or induction of apoptosis. The cytotoxicity of 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one can be evaluated against a panel of cancer cell lines to determine its potential as an anticancer agent.

Data Presentation: In Vitro Cytotoxicity

| Cell Line | Compound | IC₅₀ (µM) |

| MCF-7 (Breast Cancer) | 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one | Data to be determined |

| Doxorubicin (Control) | Reference value | |

| A549 (Lung Cancer) | 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one | Data to be determined |

| Cisplatin (Control) | Reference value | |

| HCT116 (Colon Cancer) | 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one | Data to be determined |